molecular formula C13H11BrFNO2S B4600663 4-bromo-N-(4-fluorobenzyl)benzenesulfonamide

4-bromo-N-(4-fluorobenzyl)benzenesulfonamide

Cat. No.: B4600663
M. Wt: 344.20 g/mol
InChI Key: LCOKTNSNUVUINA-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-fluorobenzyl)benzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring and a 4-fluorobenzyl substituent. The structure comprises a sulfonamide group (–SO₂NH–) bridging a 4-bromophenyl moiety and a 4-fluorobenzyl group. The presence of bromine and fluorine introduces electronegative and steric effects, influencing molecular interactions and crystal packing .

For example, sulfonamide bonds are formed by reacting sulfonyl chlorides with amines under basic conditions . Spectroscopic characterization of similar compounds (e.g., 4-bromo-N-(propylcarbamoyl)benzenesulfonamide) employs UV-Vis, NMR, and X-ray crystallography to confirm molecular geometry and hydrogen-bonding networks .

Properties

IUPAC Name

4-bromo-N-[(4-fluorophenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO2S/c14-11-3-7-13(8-4-11)19(17,18)16-9-10-1-5-12(15)6-2-10/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOKTNSNUVUINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-fluorobenzyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-fluorobenzylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-fluorobenzyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.

Scientific Research Applications

4-bromo-N-(4-fluorobenzyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-fluorobenzyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine and fluorobenzyl groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzenesulfonamide Derivatives

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Features
Target compound R₁: 4-Br; R₂: 4-F-benzyl C₁₃H₁₀BrFNO₂S 342.19 Electronegative Br/F; compact
Bromopamide R₁: 4-Br; R₂: propylcarbamoyl C₁₀H₁₃BrN₂O₃S 333.24 Antidiabetic activity; H-bonding
Compound 34 R₁: 4-Br; R₂: naphthalenyl C₂₀H₁₇BrN₂O₃S 437.33 Antitumor activity; bulky
4-Bromo-N-(4-nitrophenyl) R₁: 4-Br; R₂: 4-NO₂-phenyl C₁₂H₉BrN₂O₄S 357.18 Nitro group; high polarity
4-Bromo-N-(4-methylbenzyl) R₁: 4-Br; R₂: 4-methylbenzyl C₁₄H₁₃BrNO₂S 338.23 Lipophilic; weak H-bonding

Key Observations :

  • Electron-Withdrawing Groups (Br, F, NO₂): Increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents .
  • Bulky Substituents (naphthalenyl) : Reduce crystal packing efficiency but improve receptor-binding specificity in antitumor applications .
  • Alkyl Chains (propylcarbamoyl) : Introduce flexibility, favoring intermolecular interactions in antidiabetic agents .

Physicochemical Properties

Key Findings :

  • Crystal Packing : Bromopamide and the target compound likely exhibit similar hydrogen-bonding networks due to sulfonamide groups, but fluorine in the latter may strengthen interactions compared to alkyl or nitro substituents .
  • Solubility : Nitro and fluorobenzyl groups improve solubility in organic solvents, whereas alkyl chains reduce aqueous solubility .

Biological Activity

4-Bromo-N-(4-fluorobenzyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound is characterized by the presence of a bromine atom and a fluorinated benzyl group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H11BrFNO2S, with a molecular weight of approximately 344.23 g/mol. The sulfonamide group is known for its biological activity, particularly in inhibiting bacterial growth.

Antibacterial Activity

Sulfonamides are recognized for their antibacterial properties, primarily through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication. Studies have shown that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound's effectiveness varies among different bacterial strains, indicating the need for further investigation into its specific mechanisms of action and potential resistance profiles.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival.

Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP.

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has shown anti-inflammatory effects. Sulfonamides can inhibit carbonic anhydrase, leading to decreased production of pro-inflammatory mediators.

Table 2: Anti-inflammatory Effects of this compound

Experimental ModelObserved Effect
Mouse model of arthritisReduced paw swelling
Lipopolysaccharide-induced inflammationDecreased TNF-α levels

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : By targeting specific enzymes like DHPS and carbonic anhydrase.
  • Modulation of Signaling Pathways : Affecting pathways involved in cell proliferation and apoptosis.
  • Interaction with Biological Macromolecules : Binding affinity studies indicate that this compound may interact with various proteins involved in disease processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-N-(4-fluorobenzyl)benzenesulfonamide
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4-bromo-N-(4-fluorobenzyl)benzenesulfonamide

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